molecular formula C15H13Cl2N3O2 B2646883 (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone CAS No. 1396782-60-7

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No. B2646883
CAS RN: 1396782-60-7
M. Wt: 338.19
InChI Key: HSPCRLHGSACGJP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, an azetidine ring, and a dichlorophenyl group. The presence of these groups could potentially give the compound interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring and the azetidine ring in separate steps, followed by their connection via a suitable coupling reaction. The dichlorophenyl group could be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group and the oxadiazole ring could potentially impart some degree of rigidity to the molecule, while the azetidine ring and the dichlorophenyl group could contribute to its overall shape and size .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the dichlorophenyl group could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the oxadiazole ring could potentially affect its polarity and solubility .

Scientific Research Applications

Photochemical Reactions

2,5-Disubstituted 1,3,4-oxadiazoles have been studied for their photochemical reactions, indicating potential applications in photochemistry and materials science. Specifically, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, resulting in cycloadduct formation and novel photo-induced acylation pathways, suggests the possibility of exploring this compound in such reactions (Tsuge, Oe, & Tashiro, 1973).

Anticancer and Antimicrobial Properties

A series of compounds, including 1,3-oxazole and pyrazoline derivatives, have been synthesized and evaluated for their anticancer and antimicrobial activities. The synthesized compounds showed promising results in inhibiting various cancer cell lines and pathogenic strains, suggesting the potential of these compounds in medical applications (Katariya, Vennapu, & Shah, 2021).

Another study synthesized a novel series of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives, which were characterized and evaluated for their anticancer, antibacterial, and antifungal activity. The findings indicate that some of these derivatives exhibit potent cytotoxicity, moderate antibacterial activity, and antifungal activity, highlighting their potential as therapeutic agents (Mahanthesha, T., & Bodke, Y., 2021).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. The presence of the oxadiazole ring and the dichlorophenyl group could potentially allow it to interact with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, including the use of appropriate personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-10-3-4-11(12(17)5-10)15(21)20-6-9(7-20)14-18-13(19-22-14)8-1-2-8/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPCRLHGSACGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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